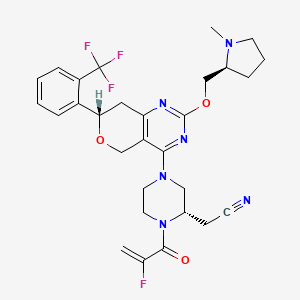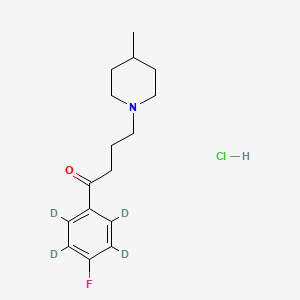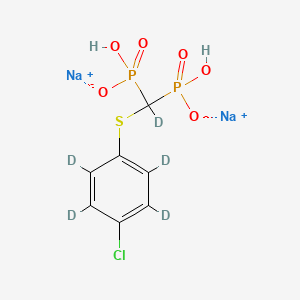
Tiludronic Acid-d5 Disodium Salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tiludronate-d5 (sodium) is a deuterium-labeled version of Tiludronate disodium. It is an orally active bisphosphonate that acts as an osteoregulator. This compound is primarily used in the research of metabolic bone disorders due to its potent inhibitory effects on osteoclast vacuolar H(+)-ATPase .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tiludronate-d5 (sodium) involves the incorporation of deuterium into the Tiludronate disodium molecule. The specific synthetic routes and reaction conditions for this process are not widely documented in public literature. the general approach involves the substitution of hydrogen atoms with deuterium in the presence of deuterated reagents under controlled conditions .
Industrial Production Methods
Industrial production methods for Tiludronate-d5 (sodium) are similar to those used for other bisphosphonates. These methods typically involve large-scale chemical synthesis in specialized reactors, followed by purification processes to ensure the high purity of the final product. The use of deuterated reagents and solvents is crucial in maintaining the deuterium labeling throughout the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Tiludronate-d5 (sodium) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in the reactions of Tiludronate-d5 (sodium) include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from the reactions of Tiludronate-d5 (sodium) depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deuterated analogs with altered hydrogen content .
Applications De Recherche Scientifique
Tiludronate-d5 (sodium) has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the behavior of bisphosphonates.
Biology: Investigated for its effects on bone metabolism and osteoclast activity.
Medicine: Explored for its potential therapeutic applications in treating metabolic bone disorders.
Industry: Utilized in the development of new bisphosphonate-based drugs and treatments
Mécanisme D'action
Tiludronate-d5 (sodium) exerts its effects by inhibiting osteoclast activity. Osteoclasts are cells responsible for bone resorption. When osteoclasts bind to bone, they form podosomes, which are ring structures of F-actin. Tiludronate-d5 (sodium) inhibits protein-tyrosine-phosphatase, increasing tyrosine phosphorylation and disrupting podosome formation. This inhibition prevents the formation of podosomes, causing osteoclasts to detach from bones and preventing bone resorption .
Comparaison Avec Des Composés Similaires
Similar Compounds
Alendronate sodium: Another bisphosphonate used to treat and prevent bone disorders.
Risedronate sodium: A bisphosphonate that inhibits osteoclast-mediated bone resorption.
Ibandronate sodium: Used for the treatment of osteoporosis in postmenopausal women.
Uniqueness of Tiludronate-d5 (sodium)
Tiludronate-d5 (sodium) is unique due to its deuterium labeling, which provides enhanced stability and allows for more precise analytical studies. This labeling also helps in tracing the metabolic pathways and understanding the pharmacokinetics of the compound .
Propriétés
Formule moléculaire |
C7H7ClNa2O6P2S |
|---|---|
Poids moléculaire |
367.60 g/mol |
Nom IUPAC |
disodium;[(4-chloro-2,3,5,6-tetradeuteriophenyl)sulfanyl-deuterio-[hydroxy(oxido)phosphoryl]methyl]-hydroxyphosphinate |
InChI |
InChI=1S/C7H9ClO6P2S.2Na/c8-5-1-3-6(4-2-5)17-7(15(9,10)11)16(12,13)14;;/h1-4,7H,(H2,9,10,11)(H2,12,13,14);;/q;2*+1/p-2/i1D,2D,3D,4D,7D;; |
Clé InChI |
SKUHWSDHMJMHIW-BWKOADIDSA-L |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1SC([2H])(P(=O)(O)[O-])P(=O)(O)[O-])[2H])[2H])Cl)[2H].[Na+].[Na+] |
SMILES canonique |
C1=CC(=CC=C1SC(P(=O)(O)[O-])P(=O)(O)[O-])Cl.[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




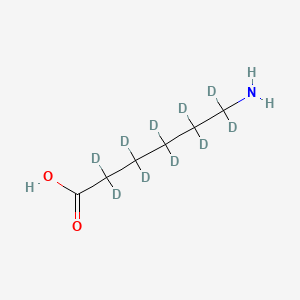

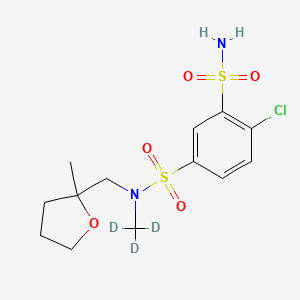
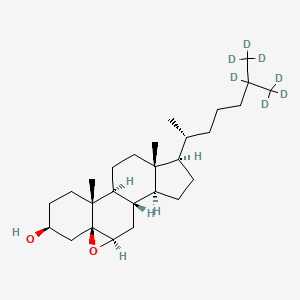
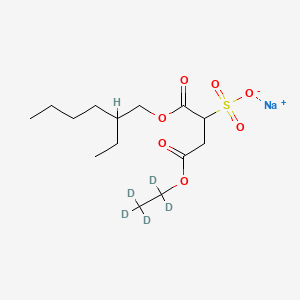
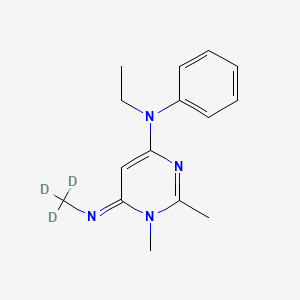
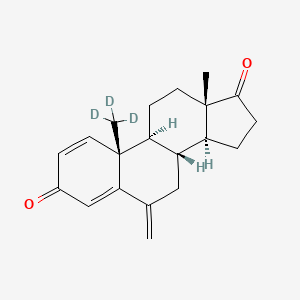

![(2S)-2-[[(4E,7S,10S,13S)-7-[[(2S)-2-amino-4-methylpentanoyl]amino]-10-benzyl-8,11-dioxo-2-oxa-9,12-diazabicyclo[13.2.2]nonadeca-1(17),4,15,18-tetraene-13-carbonyl]amino]propanoic acid](/img/structure/B12417893.png)
